![molecular formula C30H41NO7 B10853209 7-[3-(4-Isopropylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853209.png)
7-[3-(4-Isopropylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of SC-52073 involves raising a mouse monoclonal IgG2b antibody against the human mammary-derived growth inhibitor. The antibody is provided at a concentration of 100 µg/ml . The industrial production methods for monoclonal antibodies typically involve hybridoma technology, where a specific antigen is used to immunize mice, and the resulting antibody-producing cells are fused with myeloma cells to create hybridomas that can be cultured to produce large quantities of the antibody.
Chemical Reactions Analysis
SC-52073, being a monoclonal antibody, does not undergo typical chemical reactions like small organic molecules. Instead, its interactions are primarily biological, involving binding to specific antigens. The common reagents used in these interactions include buffers for Western Blot and Immunoprecipitation, such as Tris-buffered saline and detergents like Tween-20. The major products formed from these reactions are the antigen-antibody complexes that can be detected using various secondary antibodies and detection systems .
Scientific Research Applications
SC-52073 is used extensively in scientific research for the detection of mammary-derived growth inhibitor (MDGI) in various tissues. It is particularly useful in studies involving lipid and carbohydrate metabolism, as MDGI plays a crucial role in these processes. The antibody is used in Western Blot and Immunoprecipitation assays to study the expression and function of MDGI in different biological samples . Additionally, it has applications in cancer research, as MDGI is involved in the regulation of cell growth and differentiation .
Mechanism of Action
The mechanism of action of SC-52073 involves its binding to the mammary-derived growth inhibitor. This binding is highly specific and allows for the detection and quantification of MDGI in various biological samples. The molecular targets of SC-52073 are the MDGI proteins present in the tissues of interest. The pathways involved include those related to lipid and carbohydrate metabolism, as well as cell growth and differentiation .
Comparison with Similar Compounds
SC-52073 is unique in its specificity for the mammary-derived growth inhibitor. Similar compounds include other monoclonal antibodies raised against different members of the fatty acid-binding protein family, such as A-FABP, B-FABP, and H-FABP. These antibodies share a common mechanism of action in binding to their respective antigens but differ in their specificity and applications. For example, A-FABP is primarily expressed in adipocytes, while B-FABP is found in the brain .
Properties
Molecular Formula |
C30H41NO7 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
7-[3-[3-methoxy-4-(propan-2-ylcarbamoyl)-2-propylphenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C30H41NO7/c1-6-9-21-24(14-11-20-12-15-26(30(33)34)38-27(20)21)36-17-8-18-37-25-16-13-23(29(32)31-19(3)4)28(35-5)22(25)10-7-2/h11,13-14,16,19,26H,6-10,12,15,17-18H2,1-5H3,(H,31,32)(H,33,34) |
InChI Key |
LCOBFNPHFDALDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC(C)C)OC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


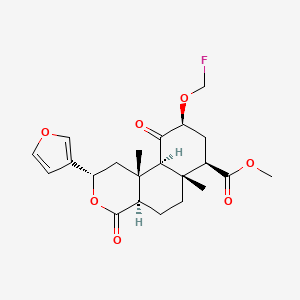
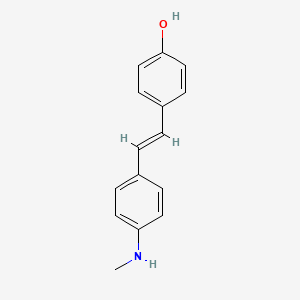
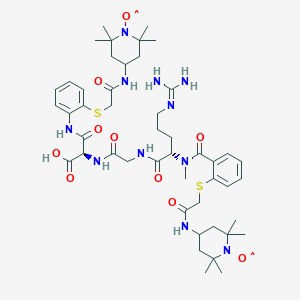
![methyl 2-(furan-3-yl)-9-(2-methoxypropan-2-yloxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B10853144.png)
![N-((S)-1-((S)-1-(4-(3-(dimethylamino)propoxy)benzyl)pyrrolidin-3-ylamino)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10853152.png)
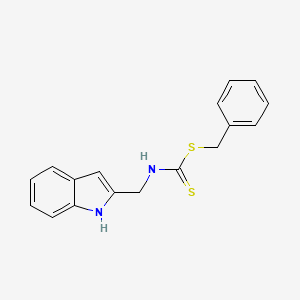
![4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853162.png)
![7-Chloro-2-ethyl-11-methyl-3-thia-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B10853177.png)
![7-[3-(4-Dimethylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853182.png)
![1,4-Dibutyl-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853185.png)
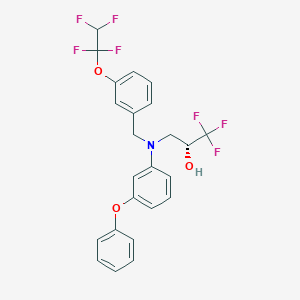
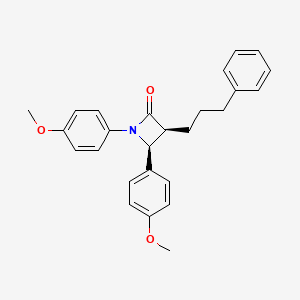
![N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide](/img/structure/B10853195.png)
![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B10853212.png)
